molecular formula C11H13NO7 B013790 4-Nitrophenyl beta-D-xyloside CAS No. 2001-96-9

4-Nitrophenyl beta-D-xyloside

Cat. No.: B013790
CAS No.: 2001-96-9
M. Wt: 271.22 g/mol
InChI Key: MLJYKRYCCUGBBV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

PNPX, also known as 4-Nitrophenyl beta-D-xyloside or 4-Nitrophenyl-Beta-D-xylopyranoside, primarily targets the enzyme β-xylosidase . This enzyme plays a crucial role in the breakdown of certain complex carbohydrates.

Mode of Action

PNPX acts as a chromogenic substrate for β-xylosidase . Upon hydrolysis by β-xylosidase, PNPX is broken down, and 4-nitrophenol is released . This release can be quantified by colorimetric detection at 405 nm as a measure of β-xylosidase activity .

Biochemical Pathways

The action of PNPX affects the biochemical pathway involving the breakdown of complex carbohydrates by β-xylosidase. The release of 4-nitrophenol indicates the activity of this enzyme and the progression of this pathway .

Pharmacokinetics

It’s known that pnpx is soluble in methanol , which could potentially influence its absorption and distribution in the body. More research would be needed to fully outline the ADME properties of PNPX and their impact on its bioavailability.

Result of Action

The hydrolysis of PNPX by β-xylosidase results in the release of 4-nitrophenol . This compound can be easily detected due to its yellow color, providing a convenient method for monitoring enzyme activity . Additionally, PNPX has been used in the pharmaceutical inhibition of heparan sulfate proteoglycan (HSPG) biosynthesis .

Action Environment

The action, efficacy, and stability of PNPX can be influenced by various environmental factors. For instance, PNPX should be stored under -20°C in an inert atmosphere . This suggests that temperature and atmospheric conditions could potentially affect the stability and efficacy of PNPX.

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl beta-D-xyloside is a substrate for the enzyme β-xylosidase . β-xylosidases are crucial enzymes in the degradation of xylan, a prominent component of cellulosic biomass, into reducing sugars . They hydrolyze more glycosidic bonds than any of the other xylanolytic enzymes . The interaction between this compound and β-xylosidase is essential for the efficient conversion of xylan into bioethanol .

Cellular Effects

When administered to living cells, this compound can induce the formation and secretion of large quantities of glycosaminoglycans . This process can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme β-xylosidase . This enzyme hydrolyzes the glycosidic bonds in xylan, converting it into reducing sugars . The this compound acts as a substrate for this enzyme, facilitating the hydrolysis process .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for β-xylosidase . As the enzyme catalyzes the hydrolysis of xylan, the concentration of this compound decreases over time

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to the degradation of xylan . The enzyme β-xylosidase, which interacts with this compound, plays a crucial role in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl α-D-xylopyranoside typically involves the reaction of 4-nitrophenol with α-D-xylopyranosyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like methanol or ethanol at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 4-Nitrophenyl α-D-xylopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl α-D-xylopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-(4-nitrophenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJYKRYCCUGBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2001-96-9
Record name MLS003171270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Nitrophenyl beta-D-xyloside
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